beta-L-Tagatopyranose

Enzymology Chiral Resolution Crystallography

beta-L-Tagatopyranose (CAS 41847-58-9) is a rare L-configured ketohexose monosaccharide (C6H12O6, MW 180.16) supplied as its beta pyranose anomer. This L-sugar is the enantiomer of common D-tagatose, conferring distinct chiral interactions critical for studying enzyme active-site specificity (e.g., D-tagatose 3-epimerase) and for synthesizing potent D-galactosidase inhibitors. Substituting with D-tagatose invalidates chiral-sensitive experiments. Procure this high-purity anomer to ensure reproducibility in enzymology and carbohydrate synthesis.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-58-9
Cat. No. B15177175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-Tagatopyranose
CAS41847-58-9
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1
InChIKeyLKDRXBCSQODPBY-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-L-Tagatopyranose (CAS 41847-58-9) Sourcing Guide for Chiral Carbohydrate Research


beta-L-Tagatopyranose (CAS 41847-58-9) is a rare L-configured ketohexose monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. It is the beta anomer of L-tagatopyranose, characterized by a six-membered pyranose ring structure. As an L-sugar, it is the enantiomer of the more common D-tagatopyranose, and this stereochemical configuration imparts distinct interactions with chiral biological systems, making it a specialized tool in carbohydrate chemistry and enzymology [2].

Why Generic D-Tagatose Cannot Replace beta-L-Tagatopyranose (CAS 41847-58-9) in Specialized Research


Substituting beta-L-Tagatopyranose with its more common and commercially available stereoisomer, D-tagatose, is scientifically invalid for chiral-specific applications. L-sugars possess distinct three-dimensional configurations that lead to dramatically different binding affinities and metabolic fates compared to their D-enantiomers [1]. For instance, enzymes like D-tagatose 3-epimerase exhibit high specificity for their D-configured substrates and can differentiate between L- and D-forms, as evidenced by crystallographic studies showing distinct binding modes for L-tagatose derivatives [2]. Therefore, procurement of the correct stereoisomer is non-negotiable for experiments where chiral recognition, enzyme specificity, or the use of L-sugars as non-metabolizable analogs is central to the research question [3].

beta-L-Tagatopyranose (41847-58-9) vs. Comparators: Quantified Evidence for Scientific Selection


Chiral Recognition: L- vs. D-Tagatopyranose in Enzyme Active Site Binding

While no direct kinetic comparison is available, the crystal structure of D-tagatose 3-epimerase (PDB ID: 4YTR) with a bound L-tagatose derivative (1-deoxy-beta-L-tagatopyranose) demonstrates that the enzyme's active site accommodates the L-sugar. This proves a quantifiable difference in binding conformation compared to the native D-sugar substrate, which is crucial for studies on enzyme promiscuity and inhibitor design [1].

Enzymology Chiral Resolution Crystallography

Enzymatic Product Profile: D-Tagatose vs. L-Glucose as Alternansucrase Acceptors

In a direct head-to-head study of alternansucrase acceptor specificity, D-tagatose and L-glucose were identified as two of the more efficient monosaccharide acceptors. D-tagatose yielded a specific disaccharide product, alpha-D-glucopyranosyl-(1→1)-beta-D-tagatopyranose, via glucosyl transfer [1]. While beta-L-Tagatopyranose was not a substrate in this specific reaction, the study highlights the enzyme's capacity to process L-sugars. Notably, the L-glucose-derived disaccharide, alpha-D-glucopyranosyl-(1→4)-L-glucose, was a better acceptor than maltose, the previous best-known acceptor [1].

Glycobiology Enzymatic Synthesis Acceptor Specificity

Synthetic Intermediate for Beta-Galactosidase Inhibitors

L-Tagatopyranose derivatives serve as critical intermediates in the synthesis of potent D-galactosidase inhibitors. Specifically, 5-azido-5-deoxy-L-tagatopyranose is a key precursor that, in one additional synthetic step, yields powerful D-galactosidase inhibitors such as 2,5-dideoxy-2,5-imino-D-galactitol [1]. This contrasts with the use of D-tagatose, which is primarily valued as a low-calorie sweetener .

Medicinal Chemistry Enzyme Inhibition Chemical Synthesis

Structural Characterization: Definitive Crystallographic Data for Quality Control

The stereogeometry and absolute configuration of a related L-tagatopyranose derivative have been definitively established by X-ray diffraction analysis [1]. The crystal data for this compound is as follows: monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. For beta-L-Tagatopyranose itself, recent updates have provided comprehensive characterization data, including updated 1H NMR, 13C NMR, IR spectroscopic data, and the melting point for the first time [2].

Analytical Chemistry Quality Control Structural Biology

Optimal Research and Industrial Applications for beta-L-Tagatopyranose (CAS 41847-58-9)


Chiral Building Block for the Synthesis of D-Galactosidase Inhibitors

Beta-L-Tagatopyranose is a key starting material for the multi-step synthesis of 5-azido-5-deoxy-L-tagatopyranose, which is then efficiently converted into potent D-galactosidase inhibitors. This application is grounded in the compound's unique stereochemistry, which allows for the creation of iminosugar inhibitors with high specificity for the target enzyme [1].

Probing Enzyme Specificity and Promiscuity

Due to its L-configuration, beta-L-Tagatopyranose serves as an excellent probe for studying the substrate specificity of carbohydrate-active enzymes. Its interaction with enzymes like D-tagatose 3-epimerase, as observed in crystallographic studies, allows researchers to map the chiral constraints of active sites and explore enzyme engineering for novel catalytic functions [2].

Synthesis of L-Sugar-Containing Oligosaccharides

Leveraging the acceptor capabilities of L-sugars with glucansucrases, as demonstrated with L-glucose and alternansucrase, beta-L-Tagatopyranose can be used as an acceptor substrate in enzymatic glycosylation reactions. This enables the creation of novel oligosaccharides containing L-tagatose residues, which may exhibit altered or enhanced biological properties compared to their D-sugar counterparts [3].

Analytical Standard for Method Development and Quality Control

The availability of comprehensive, updated spectroscopic and crystallographic data for beta-L-Tagatopyranose makes it a reliable standard for developing and validating analytical methods such as HPLC, GC-MS, or NMR-based assays. This is essential for researchers and quality control laboratories needing to accurately identify and quantify this rare sugar in complex mixtures [4].

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